4-hydroxy-4aH-quinolin-2-one
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Overview
Description
4-Hydroxy-4aH-quinolin-2-one is a heterocyclic compound with significant importance in both natural and synthetic chemistry. This compound is known for its unique structure, which includes a quinoline ring system with a hydroxyl group at the 4-position and a keto group at the 2-position. The compound exhibits various biological and pharmacological activities, making it valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . Another method includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF), followed by treatment with phosphorus oxychloride and sodium azide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Zinc in acetic acid, triphenylphosphine.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
4-Hydroxy-4aH-quinolin-2-one has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-hydroxy-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids and proteins . These actions contribute to its antimicrobial and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydroxy-4aH-quinolin-2-one include:
2-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
2,4-Dihydroxyquinoline: A compound with hydroxyl groups at both the 2 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and keto groups. This unique structure contributes to its distinct biological and pharmacological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H7NO2 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-6,11H |
InChI Key |
VPOVGYAEJVHRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2O)C=C1 |
Origin of Product |
United States |
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